molecular formula C30H38O6 B570051 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl CAS No. 125337-31-7

4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl

Cat. No. B570051
M. Wt: 494.628
InChI Key: KDDDBOTWRRILGO-UHFFFAOYSA-N
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Description

4,4’-Bis[6-(acryloyloxy)hexyloxy]biphenyl is a type of liquid crystal (LC) that is responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .


Synthesis Analysis

The compound is synthesized by two routes. The improved method involves substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate .


Molecular Structure Analysis

The molecular formula of 4,4’-Bis[6-(acryloyloxy)hexyloxy]biphenyl is C30H38N2O6. It has a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 522.6 g/mol. It has a high logP value of 7.5, indicating that it is highly lipophilic. It has no hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 22 rotatable bonds, suggesting a high degree of flexibility . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 638.3±50.0 °C at 760 mmHg, and a flash point of 193.1±24.6 °C .

Scientific Research Applications

  • Synthesis and Polymer Dispersed Liquid Crystal (PDLC) Applications : BAB6 can be synthesized via an improved method, enhancing yield and reaction conditions. It's used in fast-response PDLC films, with a response time of about 2 ms. The morphology of the polymer network in these films was studied using Scanning Electron Microscopy (SEM) (常会 et al., 2010).

  • Diacrylate Copolymer Networks in Liquid Crystalline Media : The copolymerization of BAB6 with other monomers can control the morphology of polymer networks in PSLCs. This affects the flexibility and morphology of the resulting polymer network, which is crucial for liquid crystal media applications (Rajaram, Hudson, & Chien, 1998).

  • Effect on Liquid Crystal (LC) Acrylates : The orientation of ester bonds in isomeric LC acrylates, including BAB6, significantly influences their phase, optical, and dielectric behavior. The polymerization behavior of these isomers differs, affecting the microstructure during polymerization (Hikmet, Lub, & Tol, 1995).

  • γ-Ray Polymerization in Various States : BAB6's polymerizability in different states (crystalline, liquid crystalline, liquid) was studied. This research is significant for understanding the reaction rates and potential applications in polymer technology (Hohn & Tieke, 1996).

  • Photopolymerization of Oriented Liquid-Crystalline Acrylates : Studies on BAB6-based monomers and their derivatives, including their mesomorphism and molecular orientation, are crucial for developing highly oriented and densely crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).

  • Infrared Spectroscopy in Curing Kinetics : The use of Fourier Transform Infrared (FT-IR) spectroscopy to study the photopolymerization of BAB6 revealed insights into the curing process and possible applications in time-stable systems with programmable degrees of cure (Wall & Koenig, 1997).

  • Electro-Optical Properties in Polymer Stabilized Liquid Crystals : BAB6's concentration affects the morphology of polymer networks and the electro-optical properties of PSLC films. This has implications for liquid crystal display technologies (Chang, Fan, Liu, & Huo, 2013).

Future Directions

The compound has been used in the synthesis of polymer stabilized liquid crystals (PSLC) films . Future research may focus on optimizing the synthesis process and exploring other potential applications of this compound.

properties

IUPAC Name

6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDBOTWRRILGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125337-32-8
Record name 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125337-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00697797
Record name [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl

CAS RN

125337-31-7
Record name [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
43
Citations
H Chang, WJ Fan, XL Liu, HY Huo - Advanced Materials Research, 2013 - Trans Tech Publ
The polymer stabilized liquid crystals (PSLC) films was prepared subsequently based on the mesogenic diacrylate monomer 4,4’-bis[6-(acryloyloxy)-hexyloxy]biphenyl (BAB6). The …
Number of citations: 0 www.scientific.net
CV Rajaram, SD Hudson, LC Chien - Polymer, 1998 - Elsevier
The morphology of polymer networks in polymer-stabilized liquid crystals (PSLC) can be controlled by copolymerization of different monomers at isothermal conditions. …
Number of citations: 34 www.sciencedirect.com
JH Liu, FR Tsai, TY Tsai - Polymers for Advanced Technologies, 2000 - Wiley Online Library
Chiral monomeric (+)‐bornyl methacrylate (BMA) was synthesized from (+)‐camphor. The normal mode of polymer‐stabilized cholesteric texture (PSCT) liquid crystal cells was …
Number of citations: 5 onlinelibrary.wiley.com
CV Rajaram, SD Hudson, LC Chien - Chemistry of materials, 1996 - ACS Publications
The effect of structure of mesogenic diacrylate monomer and temperature of photopolymerization on the morphology of polymer networks has been studied in detail. Increasing the …
Number of citations: 132 pubs.acs.org
C Bacchiocchi, G Foschi, I Miglioli… - … Crystals and Liquid …, 2015 - Taylor & Francis
The director configuration, the local order and the molecular-level reorientational dynamics (microviscosity) of the 5CB liquid crystal (LC) inside a polymer-stabilized LC (PSLC) cell …
Number of citations: 3 www.tandfonline.com
L Lestel, G Galli, M Laus, E Chiellini - Polymer Bulletin, 1994 - Springer
The thermal and dynamic-mechanical behavior of two chiral liquid-crystalline networks are described. Both polymer networks formed a smectic mesophase whose isotropization …
Number of citations: 6 link.springer.com
CV Rajaram, SD Hudson, LC Chien - Chemistry of materials, 1995 - ACS Publications
The morphology of liquid crystal/polymer composite systems developed for potential applications in flat-panel displays hasbeen studied in detail. Composites were prepared by free-…
Number of citations: 198 pubs.acs.org
CC Chien, JH Liu, AV Emelyanenko - Journal of Materials Chemistry, 2012 - pubs.rsc.org
A photonic polymer network was imprinted using multiple UV-induced polymerizations in the presence of cholesteric liquid crystals (CLCs). Here, the imprinted polymer matrices …
Number of citations: 10 pubs.rsc.org
W Sophanowong, SD Hudson, JL Koenig… - ALCOM Symposium …, 2000 - researchgate.net
Polymer networks comprising beads and fibers were made depending on monomer structure and polymerization conditions. The network formation and structure was investigated by in …
Number of citations: 1 www.researchgate.net
CY Liu, CC Chen, CM Tu, SC Hung… - Journal of Applied …, 2022 - Wiley Online Library
In daily life, we usually make materials with certain colors via dyes or pigments. However, there is a methodology for making specific nanostructures that reflect light under certain …
Number of citations: 1 onlinelibrary.wiley.com

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